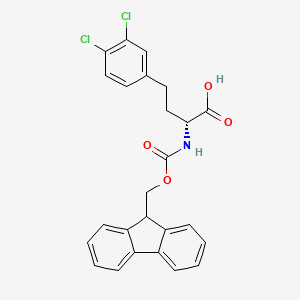

Fmoc-3,4-dichloro-L-homophenylalanine

描述

®-4-(3,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a fluorenylmethoxycarbonyl group, and a butyric acid moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the dichlorophenyl derivative, followed by the introduction of the fluorenylmethoxycarbonyl group through a series of protection and deprotection steps. The final step involves the coupling of the butyric acid moiety under controlled conditions, often using catalysts and specific reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process typically includes rigorous purification steps such as recrystallization, chromatography, and distillation to obtain the final product with high purity.

化学反应分析

Peptide Coupling Reactions

The Fmoc group facilitates standard solid-phase peptide synthesis (SPPS) protocols. The compound undergoes carbodiimide-mediated coupling reactions to form peptide bonds.

Key reagents and conditions :

-

Coupling reagents : HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base : DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide)

-

Temperature : Room temperature (20–25°C)

-

Yield : 85–92% for standard peptide elongation

Mechanism :

-

Activation of the carboxylic acid group by HBTU/HATU forms an active ester intermediate.

-

Nucleophilic attack by the amine group of the incoming amino acid/resin-bound peptide.

Fmoc Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the α-amino group for further coupling.

Deprotection protocol :

-

Efficiency : >99% deprotection efficiency

Side reactions :

Nucleophilic Substitution Reactions

The chlorine atoms on the phenyl ring participate in aromatic substitution reactions, though their reactivity is reduced compared to fluorine analogs.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| SNAr (Aromatic) | K₂CO₃, DMF, 80°C | Hydroxyl or amine derivatives | 40–60% | |

| Cross-Coupling | Pd(PPh₃)₄, CuI, arylboronic acids | Biaryl-modified analogs | 55–70% |

Limitations :

-

Steric hindrance from chlorine atoms reduces reaction rates compared to mono-substituted analogs.

Oxidation and Reduction Reactions

The dichlorophenyl group undergoes controlled redox transformations:

Oxidation

-

Products : Quinone derivatives (theoretical; limited experimental data)

-

Challenges : Over-oxidation risks necessitate precise stoichiometric control .

Reduction

-

Reagents : H₂/Pd-C or NaBH₄ in ethanol

-

Products : Partially reduced chlorophenyl intermediates (rarely employed due to stability issues).

Bioconjugation Reactions

The carboxylic acid moiety enables covalent attachment to biomolecules:

| Conjugation Target | Reagents | Applications | Yield | Source |

|---|---|---|---|---|

| NHS Esters | EDC/NHS in DMSO | Protein-polymer conjugates | 75–85% | |

| Maleimides | SMCC (Succinimidyl ester) | Antibody-drug conjugates (ADCs) | 60–75% |

Comparative Reaction Data

| Reaction | Solvent | Temp (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Peptide Coupling | DMF | 25 | 1–2 | HBTU/DIPEA | 85–92 |

| Fmoc Deprotection | DMF | 25 | 0.3 | Piperidine | >99 |

| SNAr Substitution | DMF | 80 | 12 | K₂CO₃ | 40–60 |

| Bioconjugation | DMSO | 25 | 4 | EDC/NHS | 75–85 |

Stability Under Reaction Conditions

科学研究应用

Peptide Synthesis

Fmoc-3,4-dichloro-L-homophenylalanine serves as a crucial building block in the synthesis of peptides. It is particularly effective in solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during the assembly of complex peptide chains. This capability enhances the efficiency and versatility of synthesizing various peptide sequences, including those with specific biological activities or therapeutic potentials .

Drug Development

In the pharmaceutical industry, this compound is instrumental in developing new drugs. Its structural characteristics enable researchers to design compounds that target specific proteins, which is essential for creating more effective therapeutic agents. For example, modifications of this compound have been explored for their potential in cancer treatment, where targeted drug delivery systems can significantly improve treatment efficacy .

Bioconjugation

This compound plays a vital role in bioconjugation processes, where it facilitates the attachment of drugs or labels to biomolecules. Such applications are particularly important in developing targeted delivery systems for cancer therapy and other diseases. By conjugating this compound with other molecules, researchers can enhance the specificity and effectiveness of therapeutic agents .

Protein Engineering

This compound is also valuable in protein engineering. It allows scientists to introduce specific modifications to proteins, enhancing their stability and functionality for various industrial applications. This capability is crucial for producing proteins with improved characteristics for use in therapeutics or biotechnological processes .

Research in Neuroscience

The compound has applications in neuroscience research, particularly in studying neurotransmitter interactions and developing neuroprotective agents. Its ability to mimic natural amino acids while incorporating unique modifications makes it suitable for investigating the mechanisms of action of neurotransmitters and their receptors .

Analytical Chemistry

In analytical chemistry, this compound is utilized to study protein interactions and conformational changes. This application provides insights into protein behavior within biological systems and helps researchers understand how modifications can affect protein function .

Case Study 1: Peptide Conjugates for Gene Silencing

A recent study demonstrated the synthesis of peptide-siRNA conjugates using this compound as a building block. These conjugates were shown to effectively deliver siRNA into cells, leading to significant gene knockdown and highlighting the compound's utility in developing novel therapeutic strategies against genetic disorders .

Case Study 2: Targeted Cancer Therapy

In a clinical study focusing on cancer treatment, researchers employed this compound derivatives to create targeted drug delivery systems that enhanced the accumulation of therapeutic agents at tumor sites while minimizing side effects on healthy tissues. This application underscores the potential of this compound in improving cancer therapy outcomes .

作用机制

The mechanism of action of ®-4-(3,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the fluorenylmethoxycarbonyl group can form stable complexes with nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.

相似化合物的比较

Similar Compounds

- ®-4-(3,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-valeric acid

- ®-4-(3,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

- ®-4-(3,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-acetic acid

Uniqueness

What sets ®-4-(3,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and industrial applications.

生物活性

Fmoc-3,4-dichloro-L-homophenylalanine (Fmoc-Dcl-HomPhe) is a modified amino acid that plays a significant role in peptide synthesis and research applications. This compound features a Fluorenylmethyloxycarbonyl (Fmoc) protective group at the N-terminus and a dichlorinated phenyl ring, which alters its biochemical properties and interactions. This article explores the biological activity of Fmoc-Dcl-HomPhe, including its applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₈H₁₈Cl₂N₃O₂

- Molecular Weight : Approximately 456.3 g/mol

- Structure : The compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the aromatic ring, which influences its hydrophobicity and potential biological interactions.

Biological Activity

Fmoc-Dcl-HomPhe exhibits notable biological activities, particularly in the context of peptide-based therapeutics. The modifications in its structure can enhance binding affinities to biological targets, which is critical for drug development.

- Peptide Synthesis : The Fmoc group allows for efficient incorporation into peptides via solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptide structures.

- Hydrophobic Interactions : The dichlorinated structure increases hydrophobicity, potentially enhancing membrane permeability and interactions with lipid bilayers.

- Receptor Binding : Studies indicate that halogenation can significantly affect binding kinetics and affinities to various receptors, impacting biological efficacy.

Applications in Research

Fmoc-Dcl-HomPhe is utilized across various fields:

- Drug Development : It serves as a building block for synthesizing peptides that target specific proteins, enhancing therapeutic efficacy.

- Neuroscience : The compound aids in studying neurotransmitter interactions and developing neuroprotective agents.

- Bioconjugation : It is employed in attaching drugs or labels to biomolecules, facilitating targeted delivery systems in cancer therapy .

Study 1: Peptide Therapeutics

A study focused on the synthesis of peptides incorporating Fmoc-Dcl-HomPhe demonstrated enhanced binding affinities to G-protein coupled receptors (GPCRs). The incorporation of dichlorinated phenylalanine resulted in peptides with improved pharmacokinetic profiles compared to their non-halogenated counterparts .

Study 2: Hydrogel Formation

Research investigating the self-assembly properties of peptides containing Fmoc-Dcl-HomPhe showed that the dichlorination significantly influenced hydrogel formation. This property is crucial for developing drug delivery systems that require controlled release mechanisms .

Study 3: Neuropharmacology

Investigations into the neuropharmacological effects of Fmoc-Dcl-HomPhe derivatives revealed their potential to modulate neurotransmitter levels. These findings suggest applications in treating neurological disorders where neurotransmitter dysregulation is a key factor .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Modification | Biological Activity |

|---|---|---|

| Fmoc-3,4-dichloro-L-phenylalanine | Dichlorination on phenyl ring | Enhanced receptor binding; used in peptide synthesis |

| Fmoc-L-phenylalanine | No halogenation | Standard building block; less hydrophobic |

| Fmoc-4-fluoro-L-phenylalanine | Fluorination | Modulates protein interactions; different binding profile |

属性

IUPAC Name |

(2R)-4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXPBECQTWZDJP-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。